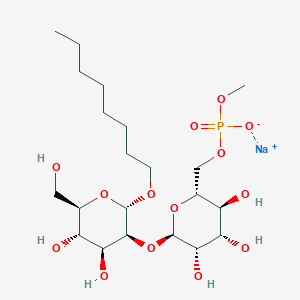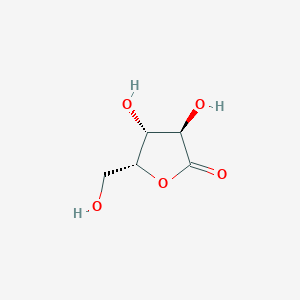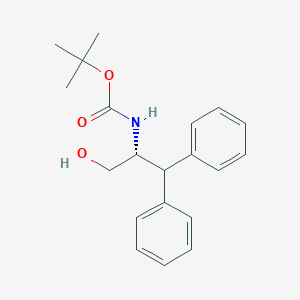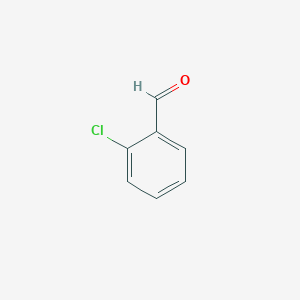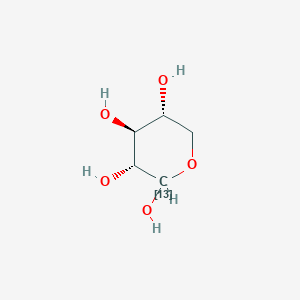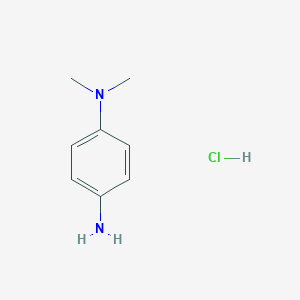
N,N'-Dimethyl-P-phenylenediamine
Descripción general
Descripción
N,N’-Dimethyl-P-phenylenediamine (DMPD) is a colorless to reddish-violet solid . It is used in the production of methylene blue and photographic developer . It is also used as a chemical intermediate for dyes and diazonium chloride salts and as an analytical reagent to detect chloroamine in water . DMPD is a redox indicator that readily forms a stable, red radical cation, involved in a variety of redox reactions .
Synthesis Analysis
The synthesis of N,N-Dimethyl-P-phenylenediamine derivatives involves various chemical processes, including palladium-catalyzed hydrazine reduction and phosphorylation polycondensation. It has also been used in the synthesis of Ag nanoparticles for the selective dual detection of glutathione and dopamine via colorimetric assay .Molecular Structure Analysis
The molecular structure of N,N-Dimethyl-P-phenylenediamine and its derivatives has been elucidated using spectroscopic and theoretical calculations. The molecular formula of DMPD is C8H12N2 .Chemical Reactions Analysis
N,N-Dimethyl-P-phenylenediamine undergoes various chemical reactions, including oxidation and coupling reactions, which are significantly influenced by pH levels. It is used in free chlorine colorimetric analysis since it reacts with Hypochlorous acid and Hypochlorite ions acquiring a pinkish color that can be quantitatively related to the concentration of those substances if it’s inside the working range .Physical And Chemical Properties Analysis
N,N-Dimethyl-P-phenylenediamine is a redox indicator. It readily forms a stable, red radical cation, involved in a variety of redox reactions . It is a colorless to reddish-violet solid .Aplicaciones Científicas De Investigación
Electrochemical Behavior
N,N'-Dimethyl-P-phenylenediamine (DMPD) exhibits diverse electrochemical behavior in aqueous media at various pH levels. Its anodic oxidation mechanisms vary with pH, showcasing different mechanistic disciplines like CE at pH 0, EE at pH 3-6, ECE in basic solutions, and simple E at other pHs (Maleki & Nematollahi, 2013).
Absorption Spectra Studies
The electronic absorption spectra of different cation radicals, including the N,N-dimethyl-p-phenylenediamine cation (DMPD+), have been analyzed. These studies contribute to understanding the equilibrium and dimerization of these cations in solution, impacting fields like photochemistry and material science (Nakayama & Suzuki, 1973).
Oxidative Capacity Measurement in Plasma
DMPD has been used to measure the oxidative capacity in human plasma. This method is based on the oxidizing effect of plasma, which converts DMPD, producing a stable color, and has been applied to study the oxidative capacity during human aging (Mehdi & Rizvi, 2013).
Antiozonant Activity
Research on N,N'-dimethyl-p-phenylenediamine and similar compounds has provided insights into their role as antiozonants in rubber protection. Studies of their oxidation under O3 action and the properties of the resulting radical cations have implications for industrial applications in enhancing material durability and stability (Cataldo, 2002).
Antioxidant Studies
DMPD has been studied for its electrochemical and spectroscopic properties during oxidation, which is pivotal in understanding its role as an antioxidant used in various industrial processes, such as in the rubber industry (Rapta et al., 2009).
Neoplasm Studies
In the field of cancer research, DMPD has been studied for its effects on rat liver tumors induced by p-dimethylaminoazobenzene. Such studies contribute to understanding the biochemical pathways involved in cancer progression and the potential therapeutic effects of chemicals like DMPD (Cameron, Kopac, & Chambers, 1943).
Wine Antioxidant Capacity Monitoring
DMPD has been utilized in novel methods for measuring the antioxidant activity of substances like wine. This method assesses the antioxidant capacity, which is closely related to the phenolic compound content in wine (Fogliano, Verde, Randazzo, & Ritieni, 1999).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-N,4-N-dimethylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRZMTHMPKVOBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40892522 | |
| Record name | N,N'-dimethyl-p-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,4-N-dimethylbenzene-1,4-diamine | |
CAS RN |
105-10-2 | |
| Record name | Alarmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-dimethyl-p-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



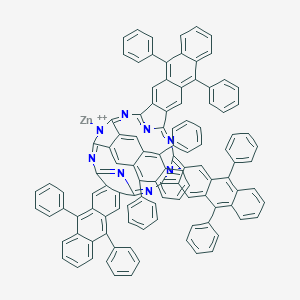
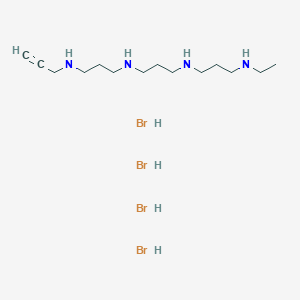
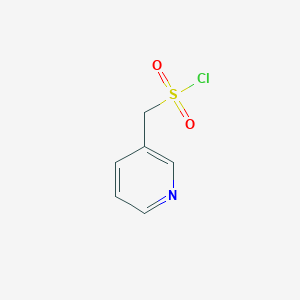
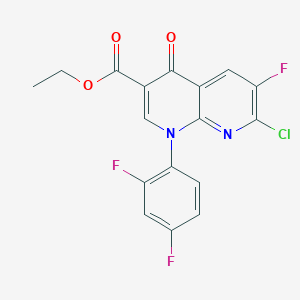
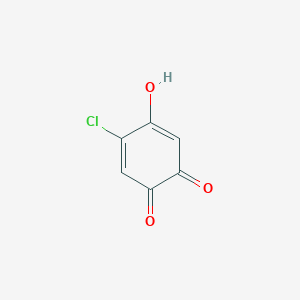
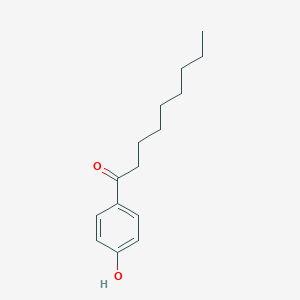
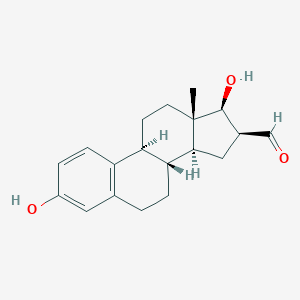
![5-Deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B119705.png)
![2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide](/img/structure/B119707.png)
